(20R)-17α,20-Dihydroxycholesterol
Description
Propriétés
Numéro CAS |
17913-42-7 |
|---|---|
Formule moléculaire |
C₂₇H₄₆O₃ |
Poids moléculaire |
418.65 |
Synonymes |
(3β,20R)-Cholest-5-ene-3,17,20-triol; (20R)-Cholest-5-ene-3β,17,20-triol; |
Origine du produit |
United States |
Méthodes De Préparation
Plasma Extraction and Hydrolysis
(20R)-17α,20-dihydroxycholesterol has been isolated from human plasma using a multi-step extraction and hydrolysis protocol. The method, developed by McDonald et al., involves:
-
Lipid Extraction : Plasma samples (200 µl) are mixed with deuterated internal standards and extracted using methanol:dichloromethane (1:1) under nitrogen to prevent oxidation.
-
Alkaline Hydrolysis : A novel hydrolysis step with 10N KOH at 35°C for 1.5 hours cleaves esterified sterols, releasing free this compound.
-
Solid-Phase Extraction (SPE) : Aminopropyl SPE columns isolate sterols from other lipids. Elution with chloroform:methanol (23:1) yields a fraction enriched in dihydroxycholesterols.
Table 1: Key Chromatographic Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Retention Time (HPLC) | 0.56 †† | |
| Molecular Formula | C₂₇H₄₆O₃ | |
| Molecular Weight | 418.34 g/mol | |
| Detection Limit | ∪ 1 ng/ml |
This method achieves 85–110% extraction efficiency with <10% day-to-day variability, making it suitable for high-throughput analysis.
Chemical Synthesis Strategies
Key Challenges:
-
Steric Control : Bulky substituents at C17 and C20 necessitate careful reagent selection to avoid epimerization.
-
Chromatographic Resolution : Semi-preparative HPLC (C18 columns) separates 20R and 20S epimers, with retention times differing by 0.5–1.0 minutes.
Analytical Validation and Structural Confirmation
Mass Spectrometry and NMR
Post-synthesis or extraction, structural validation employs:
-
LC-MS/MS : Triple quadrupole mass spectrometers quantify this compound using multiple reaction monitoring (MRM).
-
NMR Spectroscopy : ¹H and ¹³C NMR confirm hydroxyl group positions and stereochemistry, though no specific spectra for this compound are publicly available.
Research Findings and Applications
Biological Relevance
This compound is implicated in:
Analyse Des Réactions Chimiques
Types of Reactions: (20R)-17α,20-Dihydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for transforming the compound into different derivatives and intermediates used in various applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts . The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .
Major Products Formed: The major products formed from the reactions of this compound include various steroidal hormones and other biologically active molecules . These products are crucial for multiple applications in chemistry, biology, and medicine .
Applications De Recherche Scientifique
Chemical Properties and Biological Significance
(20R)-17α,20-Dihydroxycholesterol is characterized by its hydroxyl groups at the 17 and 20 positions on the cholesterol backbone. This specific stereochemistry is crucial for its biological activity, particularly in modulating the functions of nuclear receptors such as Liver X Receptors (LXR) and Steroidogenic Factor 1 (SF-1) . These receptors are involved in lipid metabolism, inflammation, and cholesterol homeostasis.
Cellular Signaling
Research has demonstrated that this compound acts as a ligand for LXRα, influencing gene expression related to lipid metabolism. Activation of LXRα by this compound can lead to increased expression of genes involved in cholesterol efflux and fatty acid synthesis . This signaling pathway is critical for maintaining cellular lipid balance and preventing atherosclerosis.
Therapeutic Applications
The therapeutic potential of this compound has been explored in various contexts:
- Cardiovascular Health : Due to its role in cholesterol metabolism, this compound may have implications for cardiovascular diseases. By activating LXRα, it can promote the clearance of excess cholesterol from macrophages, thereby reducing foam cell formation and plaque development .
- Neuroprotection : Some studies suggest that oxysterols like this compound may play protective roles in neurodegenerative diseases by modulating neuroinflammation and promoting neuronal survival .
- Cancer Research : The compound's ability to influence cell proliferation and apoptosis has made it a subject of interest in cancer research. It may affect tumor growth by altering lipid metabolism within cancer cells .
Analytical Methods
The analysis of this compound is critical for understanding its biological roles and therapeutic potential. Various analytical techniques have been developed:
- High-Performance Liquid Chromatography (HPLC) : A method for separating and quantifying sterols and oxysterols from biological samples has been established. This method allows for the detection of low concentrations of this compound in plasma with high efficiency .
- Mass Spectrometry : Coupled with HPLC, mass spectrometry provides sensitive detection and quantification capabilities for sterols. This combination is essential for studying the metabolic pathways involving this compound .
Case Studies
Several case studies highlight the applications of this compound:
- Clinical Trials on Cardiovascular Disease :
- Neuroprotective Effects :
- Cancer Cell Line Studies :
Mécanisme D'action
The mechanism of action of (20R)-17α,20-Dihydroxycholesterol involves its role as an intermediate in the catabolic pathway of Cholesterol to Pregnenolone and other steroidal hormones . This pathway is crucial for the synthesis of various hormones that regulate multiple physiological processes . The molecular targets and pathways involved include enzymes and receptors that facilitate the conversion of Cholesterol to Pregnenolone and other hormones .
Comparaison Avec Des Composés Similaires
Key Structural Features and Analogues
Structural Insights :
- Stereochemistry at C20 : The 20R configuration in this compound is critical for enzyme recognition in steroidogenesis, whereas 20S or 20α isomers are metabolically inert or processed via alternate pathways .
- Hydroxylation Patterns : Compounds like (20R,22R)-20,22-Dihydroxycholesterol feature extended hydroxylation (C22R), enabling distinct roles in mitochondrial CYP450-mediated cleavage .
Cholesterol to Pregnenolone Pathway
Cholesterol → (20R)-20-Hydroxycholesterol : Catalyzed by CYP11A1, forming the 20R intermediate .
(20R)-20-Hydroxycholesterol → this compound : Hydroxylation at C17α by CYP17A1 .
Side-Chain Cleavage: CYP11A1 further cleaves this compound to pregnenolone .
Comparison with Analogues :
- (20R,22R)-20,22-Dihydroxycholesterol: Undergoes CYP11A1-mediated cleavage to yield isocapraldehyde and pregnenolone, similar to this compound, but with distinct kinetics due to the C22R hydroxyl .
- 17α,20α-Dihydroxycholesterol: Diverts toward cortolone synthesis in C21 steroid pathways, bypassing pregnenolone production .
Hydrogenation and Stereoselectivity
- Catalytic Hydrogenation : Reduction of (20Z,23E)-17 over PtO₂ yields this compound with >95% stereopurity, whereas (20E,23E)-17 produces a 2:1 mixture favoring 20S .
- Grignard Reactions : Used to synthesize 20α,22R-Dihydroxycholesterol, highlighting the role of starting material geometry in stereochemical outcomes .
Analytical Identification and Environmental Prevalence
Geochemical Biomarker Data (Table 1, )
| Sterane Compound | Configuration | Concentration (ppb) |
|---|---|---|
| 5α,14α,17α-Cholestane (20S) | 20S, 14α,17α-H | 413 |
| 5α,14β,17β-Cholestane (20R) | 20R, 14β,17β-H | 88 |
| 5α,14α,17α-Cholestane (20R) | 20R, 14α,17α-H | 1503 |
- The 20R configuration in steranes correlates with thermal maturity in geological samples, reflecting diagenetic stability .
Q & A
Q. What is the metabolic role of (20R)-17α,20-Dihydroxycholesterol in steroidogenesis?
this compound is a critical intermediate in the catabolic pathway converting cholesterol to pregnenolone and downstream steroidal hormones. Its hydroxylation at C17 and C20 positions facilitates enzymatic cleavage by cytochrome P450 enzymes (e.g., CYP17A1), enabling the synthesis of glucocorticoids, mineralocorticoids, and sex hormones. Researchers should verify its enzymatic conversion efficiency using isotope-labeled cholesterol precursors and LC-MS/MS to track metabolic flux .
Q. How is this compound synthesized in laboratory settings?
Standard synthesis involves Horner-Wittig addition to cholesterol derivatives, followed by selective hydroxylation. For example, diethyl phosphonate reagents can introduce conjugated double bonds, and catalytic hydrogenation (e.g., PtO₂) is used to achieve the 20R stereochemistry. However, hydrogenation conditions must be optimized to minimize undesired stereoisomers, as reported in substrate analog studies .
Q. What analytical methods are recommended for characterizing this compound purity and structure?
High-resolution NMR (e.g., ¹H and ¹³C) is essential for stereochemical confirmation, particularly comparing chemical shifts to literature data for similar compounds. LC-MS with reverse-phase columns can assess purity (>95%), while storage at freezer temperatures (-20°C) prevents degradation .
Advanced Research Questions
Q. How can researchers address stereoselectivity challenges in synthesizing this compound?
Stereochemical control at C20 is a major hurdle. Hydrogenation of (20Z,23E)-diene precursors over PtO₂ yields predominantly the desired 20R isomer (95:5 20R:S ratio), whereas (20E,23E)-dienes produce a 2:1 20S:R ratio. Researchers should prioritize precursor geometry and catalyst selection to optimize stereochemical outcomes .
Q. What strategies resolve contradictory data on enzymatic activity toward this compound in different model systems?
Discrepancies in CYP17A1 activity across studies may stem from species-specific enzyme isoforms or co-factor availability (e.g., NADPH). To address this, use recombinantly expressed human CYP17A1 in controlled in vitro assays and include kinetic analyses (Km, Vmax) with standardized substrate concentrations. Cross-validate findings with in vivo models (e.g., adrenal cell lines) .
Q. How can isotopic labeling improve tracking of this compound in metabolic studies?
Incorporate ¹³C or deuterium labels at C20 or C17 positions to trace metabolic fate via mass spectrometry. For example, deuterated cholesterol precursors enable differentiation of endogenous vs. exogenous pathways in steroidogenic tissues. Ensure labeling does not alter enzyme kinetics by comparing labeled/unlabeled substrate turnover rates .
Q. What computational tools aid in predicting the interaction of this compound with steroidogenic enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model the compound’s binding to CYP17A1 or 3β-HSD. Focus on hydrogen-bonding interactions with catalytic residues (e.g., CYP17A1’s heme iron) and steric effects from the 20R configuration. Validate predictions with mutagenesis studies .
Methodological Considerations
Q. How should researchers design experiments to compare this compound with its stereoisomers (e.g., 20S)?
- Synthesis : Use chiral chromatography or enzymatic resolution to isolate isomers.
- Activity Assays : Test each isomer’s conversion to pregnenolone in CYP17A1 assays.
- Analytics : Employ chiral columns in HPLC to monitor isomer-specific retention times. Reference NMR data from studies like those on (20R,22R)-dihydroxycholesterol for structural comparisons .
Q. What are best practices for reporting experimental reproducibility in studies involving this compound?
Follow guidelines for detailed method descriptions:
- Specify hydrogenation conditions (catalyst, pressure, solvent).
- Report NMR acquisition parameters (field strength, solvent peaks).
- Include purity certificates and storage conditions in supplementary materials. Adhere to standards outlined in journals like the Beilstein Journal of Organic Chemistry .
Q. How can contradictory literature on this compound’s stability be reconciled?
Stability discrepancies may arise from oxidation susceptibility. Conduct accelerated stability studies under varying temperatures and oxygen levels. Use antioxidants (e.g., BHT) in storage buffers and characterize degradation products via LC-HRMS. Compare findings with established protocols for related hydroxycholesterols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
